molecular formula C24H17N3O2 B2919853 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 932280-57-4

1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2919853
CAS RN: 932280-57-4
M. Wt: 379.419
InChI Key: NOUKLRBEGXMQEB-UHFFFAOYSA-N
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Description

1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline, also known as DPQ, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DPQ is a heterocyclic compound that contains a pyrazoloquinoline core with a dioxin group attached to it. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Optical and Quantum Chemical Properties

1,3-Diphenyl pyrazoloquinoline derivatives, including structures similar to 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline, have been studied for their optical absorption characteristics and quantum chemical properties. Quantum chemical simulation methods like PM3 and AM1 have revealed significant insights into the absorption spectra of these compounds, highlighting the substantial changes caused by the substitution of methyl groups with phenyl groups, particularly in the spectral range of 240–370 nm. Such findings are crucial for understanding the optical behaviors of these compounds, which could be leveraged in the development of new materials for optical applications (Koścień et al., 2003).

Photophysical Properties and Molecular Logic Switches

The photophysical properties of 6-amino-substituted 1,3-diphenyl pyrazoloquinoline derivatives have been explored, demonstrating solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes. These compounds exhibit unique behaviors in different environments, such as non-linear Lippert-Mataga plots and significant protic solvent effects on the energy of the first electronic excited state. Such characteristics enable these derivatives to act as molecular logic switches, offering potential for advanced molecular electronics applications (Uchacz et al., 2016).

Corrosion Inhibition for Mild Steel

Research into quinoxaline derivatives, related to the chemical structure of interest, has shown promising results as corrosion inhibitors for mild steel in acidic media. These studies utilize both computational and electrochemical analyses to understand the inhibition mechanisms and efficiencies, indicating high corrosion inhibition efficiency at specific concentrations. Such findings highlight the potential industrial applications of these compounds in protecting metal surfaces against corrosion, offering insights into designing more effective corrosion inhibitors (Saraswat & Yadav, 2020).

Fluorescent Molecular Sensors

The 1,3-diphenyl pyrazoloquinoline chromophore has been identified as a versatile building block for constructing brightly fluorescent molecular sensors. These sensors, developed through facile synthetic procedures, are capable of recognizing metal ions via intramolecular charge transfer mechanisms. This property is instrumental in developing new sensors for metal ion detection, demonstrating the utility of these compounds in analytical chemistry and environmental monitoring (Rurack et al., 2002).

properties

IUPAC Name

12,14-diphenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c1-3-7-16(8-4-1)23-19-15-25-20-14-22-21(28-11-12-29-22)13-18(20)24(19)27(26-23)17-9-5-2-6-10-17/h1-10,13-15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUKLRBEGXMQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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